molecular formula C21H18Cl2N2O3 B2637093 5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-chlorobenzoate CAS No. 380556-60-5

5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-chlorobenzoate

Cat. No.: B2637093
CAS No.: 380556-60-5
M. Wt: 417.29
InChI Key: WBFUQVRXQQQTRV-UHFFFAOYSA-N
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Description

5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-chlorobenzoate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core substituted with a morpholinomethyl group and a 4-chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-chlorobenzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Morpholinomethyl Group: The morpholinomethyl group can be introduced via a Mannich reaction, where the quinoline core is reacted with formaldehyde and morpholine under acidic conditions.

    Esterification with 4-Chlorobenzoic Acid: The final step involves the esterification of the 7-(morpholinomethyl)quinolin-8-ol with 4-chlorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: Halogen atoms on the quinoline core can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-chlorobenzoate involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, further contributing to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.

    7-Morpholinomethyl-8-hydroxyquinoline: Exhibits cytotoxic activity against leukemia cells.

    4,7-Dichloroquinoline: Used in the synthesis of various biologically active compounds.

Uniqueness

5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-chlorobenzoate is unique due to the presence of both a morpholinomethyl group and a 4-chlorobenzoate ester, which may enhance its biological activity and specificity compared to other quinoline derivatives.

Properties

IUPAC Name

[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3/c22-16-5-3-14(4-6-16)21(26)28-20-15(13-25-8-10-27-11-9-25)12-18(23)17-2-1-7-24-19(17)20/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFUQVRXQQQTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C3C=CC=NC3=C2OC(=O)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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